molecular formula C4H7NS B147230 2-Methyl-2-thiazoline CAS No. 2346-00-1

2-Methyl-2-thiazoline

Cat. No. B147230
CAS RN: 2346-00-1
M. Wt: 101.17 g/mol
InChI Key: JUIQOABNSLTJSW-UHFFFAOYSA-N
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Description

Overview of 2-Methyl-2-thiazoline Chemistry

2-Methyl-2-thiazoline is a derivative of 2-thiazoline, a heterocyclic compound that has gained interest due to the unique properties of sulfur. These compounds are less studied compared to their oxygen analogs, 2-oxazolines, but have shown potential in various fields including pharmaceuticals, agrochemicals, and catalysis .

Synthesis Analysis

The synthesis of 2-methyl-2-thiazoline has been achieved through the reaction of RCS2CH2CO2H with 2-aminoethane thiols. This method has been used to obtain various derivatives of 2-phenyl-2-thiazoline, including 2-methyl-2-thiazoline (4h) . Other synthetic approaches for thiazoline derivatives involve base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates , and Ru-catalyzed/TBHP oxidation reactions from corresponding thiazolidines .

Molecular Structure Analysis

The molecular structure of 2-methyl-2-thiazoline and related compounds has been characterized using various spectroscopic techniques. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by FTIR, NMR, and X-ray diffraction, and its properties were further investigated using DFT quantum chemical methods .

Chemical Reactions Analysis

2-Thiazolines exhibit a reactivity that often differs dramatically from their oxazoline counterparts. This unique reactivity has been exploited in the synthesis of new compounds, such as thiazole-(amino)methylphosphonates and phosphinates, which undergo unexpected cleavage under acidic conditions . Additionally, 2-thiazolines have been used in the synthesis of potential antitumor and antifilarial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thiazoline derivatives have been studied through various experimental and theoretical methods. For example, the compound 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized by spectroscopic techniques and thermal analysis, and its molecular geometry was optimized using DFT10. These studies provide insights into the behavior of thiazoline derivatives, which is crucial for their application in different fields.

Scientific Research Applications

Corrosion Inhibition

2-Methyl-2-thiazoline and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 2-amino-4-methyl-thiazole showed significant corrosion inhibition efficiency for mild steel in HCl solution, demonstrating the strong adsorption properties of such compounds in providing a protective barrier on metal surfaces (Yüce, Mert, Kardaş, & Yazıcı, 2014).

Herbicidal Activity

Thiazoline compounds have been explored for their use in agriculture, particularly as herbicides. Research on 2-acylimino-1,3-thiazolines has demonstrated significant pre-emergence herbicidal activity against various weeds, highlighting the potential of thiazolines in crop protection (Sanemitsu, Kawamura, Satoh, Katayama, & Hashimoto Shunichi, 2006).

Neuroprotective Effects

Studies on derivatives of 2-methyl-2-thiazoline have shown promising neuroprotective effects. For instance, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has been reported to protect against oxidative stress, a key factor in neurodegenerative diseases (Kim, Son, Ha, Kim, Kim, Choi, Ahn, & Cho, 2011). This highlights the potential therapeutic applications of thiazoline derivatives in neurology.

Synthetic Chemistry

Thiazolines, including 2-methyl-2-thiazoline, are valuable in synthetic chemistry, especially in the formation of complex molecules. Their utility in synthesizing various heterocyclic compounds is well documented (Suzuki & Izawa, 1976). These synthetic applications are crucial for developing new pharmaceuticals and materials.

Antioxidant Properties

Another area of interest is the antioxidant properties of thiazoline derivatives. For example, 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has shown significant antioxidant activity, which could be beneficial in treating oxidative stress-related conditions (Ha, Han, Kim, Kim, Kim, Choi, & Cho, 2013).

Safety And Hazards

2-Methyl-2-thiazoline is classified as a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Ground/bond container and receiving equipment should be used . Only non-sparking tools should be used, and precautionary measures against static discharge should be taken .

Future Directions

Recent studies have shown that 2-Methyl-2-thiazoline can induce a hibernation-like state in non-hibernating species . This could potentially be utilized in the field of “sensory medicine” to induce a state of hypothermia/hypometabolism in humans, which could reduce irreversible brain damage due to the arrest of blood flow .

properties

IUPAC Name

2-methyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NS/c1-4-5-2-3-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIQOABNSLTJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062336
Record name Thiazole, 4,5-dihydro-2-methyl-
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Molecular Weight

101.17 g/mol
Source PubChem
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Physical Description

Liquid
Record name 4,5-Dihydro-2-methylthiazole
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Boiling Point

144.00 °C. @ 760.00 mm Hg
Record name 4,5-Dihydro-2-methylthiazole
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Solubility

slightly
Record name 4,5-Dihydro-2-methylthiazole
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Product Name

2-Methyl-2-thiazoline

CAS RN

2346-00-1
Record name 2-Methyl-2-thiazoline
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Record name 2-Methylthiazoline
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Record name Thiazole, 4,5-dihydro-2-methyl-
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Record name 2-methyl-2-thiazoline
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Record name 2-METHYL-2-THIAZOLINE
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Record name 4,5-Dihydro-2-methylthiazole
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Melting Point

-101 °C
Record name 4,5-Dihydro-2-methylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029555
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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